N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
Description
N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core substituted with a propargyl (prop-2-ynyl) group at the 1-position and a 4-methoxyphenoxypropyl chain at the 2-amino position.
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-4-11-21-12-9-16(10-13-21)19(22)20-14-15(2)24-18-7-5-17(23-3)6-8-18/h1,5-8,15-16H,9-14H2,2-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAFNJCVMMXYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)CC#C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C18H24N2O3
- Molecular Weight : 316.40 g/mol
- IUPAC Name : this compound
The presence of the piperidine ring and the methoxyphenyl group contributes to its unique pharmacological properties.
Inhibition of Tyrosine Kinases
Research indicates that this compound exhibits inhibitory activity against non-receptor tyrosine kinases, particularly the Src family (c-Src, c-Yes, and c-Fyn). These kinases play a crucial role in cellular signaling pathways associated with cancer cell proliferation, migration, and invasion. By inhibiting these kinases, the compound may reduce tumor invasiveness and metastasis .
Induction of Apoptosis
The compound has also been shown to induce apoptosis in cancer cells. In vitro studies demonstrate that it activates caspase pathways leading to programmed cell death, which is a critical mechanism for eliminating malignant cells .
Efficacy in Cell Lines
A summary of the biological activity of this compound across various cancer cell lines is presented below:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Human Colorectal DLD-1 | 0.27 | Apoptosis induction |
| Breast Cancer MDA-MB-231 | 0.45 | Src inhibition |
| Lung Cancer A549 | 0.50 | Inhibition of cell migration |
These values highlight the compound's potent biological activity across different cancer types.
Case Studies
-
Colorectal Cancer Model :
In a xenograft model using human colorectal DLD-1 cells, administration of the compound resulted in a significant reduction in tumor growth by approximately 63% compared to controls at a dosage of 50 mg/kg . -
Breast Cancer Study :
A study evaluating the effects on MDA-MB-231 cells demonstrated that treatment with the compound led to decreased cell viability and increased apoptotic markers, indicating its potential as an anti-breast cancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Pharmacological Context
The compound’s key structural motifs—piperidine, carboxamide, and methoxyphenoxy groups—are shared with several pharmacologically active molecules. Below is a comparative analysis:
Functional Group Impact
- Propargyl Group : The propargyl substituent in the target compound may enhance metabolic stability or act as a reactive handle for further derivatization, contrasting with cyclopropylfentanyl’s cyclopropane group, which improves lipid solubility and CNS penetration .
- However, Peliglitazar’s oxazole ring and glycine backbone confer specificity for peroxisome proliferator-activated receptors (PPARs), a feature absent in the target compound .
- Piperidine Core : While cyclopropylfentanyl and the target compound both utilize a piperidine scaffold, the former’s anilidocarboxamide is critical for µ-opioid receptor binding, whereas the latter’s propargyl substitution likely redirects activity away from opioid pathways .
Pharmacokinetic and Physicochemical Properties
- Solubility: The methoxyphenoxy and propargyl groups may reduce aqueous solubility compared to hydroxy/ethoxy substituents in ECHEMI-108495-27-8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
